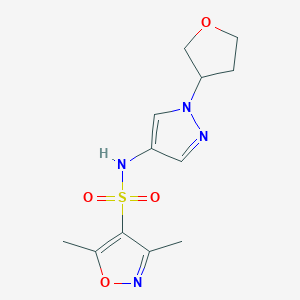

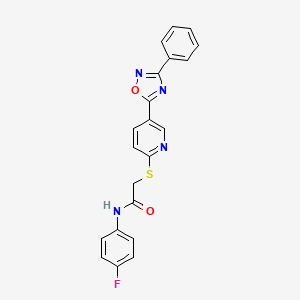

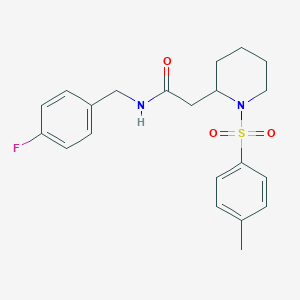

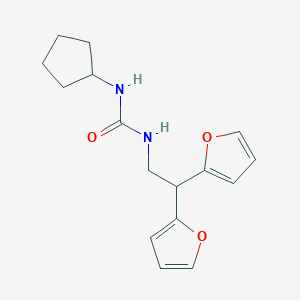

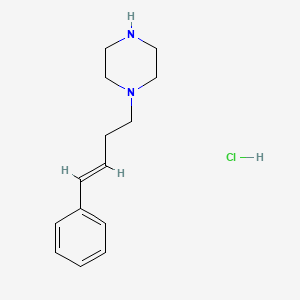

3,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide is a chemical compound that belongs to the class of isoxazole sulfonamides. It has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Biological Activity of Sulfonamide Hybrids

Sulfonamides, including those with complex structures like 3,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide, are pivotal in drug discovery due to their diverse biological activities. These compounds exhibit a range of pharmacological properties, such as antibacterial, anti-carbonic anhydrase, and anti-tumor activities. The design of sulfonamide hybrids, incorporating various organic scaffolds like coumarin, pyrazole, and isoxazole, enhances their pharmacological profile, leading to the development of novel therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Enzyme Inhibition Properties

Sulfonamide derivatives have been synthesized with the aim of inhibiting enzymes like carbonic anhydrases and acetylcholinesterase, which are crucial in various physiological processes. These inhibitors are designed to possess low cytotoxicity, making them suitable candidates for therapeutic applications. Their effectiveness against enzymes and their low cytotoxicity towards non-tumor cells highlight their potential in medicinal chemistry (Ozmen Ozgun et al., 2019).

Supramolecular Chemistry Applications

Complexes based on sulfonamide ligands, such as those derived from pyrazole sulfone/sulfoxide compounds, contribute significantly to the field of supramolecular chemistry. These complexes can form monomeric or dimeric structures depending on the reaction conditions, leading to the development of new materials with potential applications in catalysis and material science (León et al., 2013).

Contribution to Medicinal Chemistry

The tautomeric behavior of sulfonamide derivatives plays a vital role in their pharmacological and biological activities. Understanding these molecular conformations is essential for designing drugs with specific therapeutic actions. This research contributes to the foundational knowledge required for the development of novel drugs with improved efficacy and safety profiles (Erturk, Gumus, Dikmen, & Alver, 2016).

properties

IUPAC Name |

3,5-dimethyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S/c1-8-12(9(2)20-14-8)21(17,18)15-10-5-13-16(6-10)11-3-4-19-7-11/h5-6,11,15H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCCCHYNCXXOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2934466.png)

![methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate](/img/structure/B2934467.png)

![Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate](/img/structure/B2934469.png)

![4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2934470.png)

![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)

![N1-(3,4-dimethoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2934481.png)

![methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2934488.png)